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Compound of Interest

Compound Name: BP Fluor 405 Cadaverine

Cat. No.: B15598660 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the covalent labeling of proteins using BP Fluor
405 Cadaverine. This blue-fluorescent dye can be conjugated to proteins through two primary

methods: carbodiimide-mediated coupling to carboxyl groups on aspartic and glutamic acid

residues, or enzymatic labeling of glutamine residues using transglutaminase.

I. Introduction
BP Fluor 405 Cadaverine is a versatile, water-soluble, blue-fluorescent dye with an excitation

maximum at 399 nm and an emission maximum at 422 nm.[1] Its primary amine group allows

for its conjugation to proteins, making it a valuable tool for a variety of applications, including

fluorescence microscopy, flow cytometry, and super-resolution microscopy.[1][2] This dye is

particularly useful in multi-color imaging applications and is compatible with the 407 nm krypton

laser or the 408 nm violet laser diode.[1][2] The resulting conjugates are stable and exhibit pH-

insensitive fluorescence between pH 4 and 10.[2]

Two distinct strategies for labeling proteins with BP Fluor 405 Cadaverine are detailed below:

Method 1: EDC/NHS-Mediated Labeling of Carboxyl Groups. This method utilizes 1-Ethyl-3-

(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS)

to activate the carboxyl groups of aspartic and glutamic acid residues on the protein surface,

which then react with the primary amine of BP Fluor 405 Cadaverine to form a stable amide

bond.[3][4][5]
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Method 2: Transglutaminase-Mediated Site-Specific Labeling. This enzymatic method allows

for the site-specific incorporation of BP Fluor 405 Cadaverine at accessible glutamine

residues within a protein or a genetically engineered recognition sequence (Q-tag).[6][7][8]

II. Product Information
A summary of the key properties of BP Fluor 405 Cadaverine is provided in the table below.

Property Value Reference

Molecular Weight 597.6 g/mol [1]

Excitation Maximum (λex) 399 nm [1]

Emission Maximum (λem) 422 nm [1]

Extinction Coefficient 29,000 M⁻¹cm⁻¹ [1]

Solubility Water, DMSO, DMF [1]

Reactive Group
Primary Amine (via cadaverine

linker)
[1]

Storage -20°C, protected from light [1]

III. Experimental Protocols
Method 1: EDC/NHS-Mediated Labeling of Protein
Carboxyl Groups
This protocol describes the non-specific labeling of solvent-accessible aspartic and glutamic

acid residues on a protein.

A. Materials and Reagents

Protein of interest

BP Fluor 405 Cadaverine

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS) or Sulfo-NHS

Activation Buffer: 0.1 M MES, pH 6.0

Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5

Purification column (e.g., Sephadex G-25 desalting column)

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

B. Experimental Workflow

Preparation Labeling Reaction Purification & Analysis

Prepare Protein Solution
in Activation Buffer

Activate Protein Carboxyls
with EDC and NHS

Prepare BP Fluor 405
Cadaverine Stock in DMSO

Add BP Fluor 405 Cadaverine
for Amide Bond Formation

15 min incubation Quench Reaction2 hours incubation Purify Labeled Protein
(e.g., Desalting Column)

Characterize Labeled Protein
(DOL Calculation)

Click to download full resolution via product page

Caption: Workflow for EDC/NHS-mediated protein labeling.

C. Detailed Protocol

Protein Preparation:

Dissolve the protein of interest in Activation Buffer (0.1 M MES, pH 6.0) to a final

concentration of 1-10 mg/mL.

Ensure the buffer is free of extraneous amines (e.g., Tris) and carboxylates.[5][9]

Reagent Preparation:
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Equilibrate EDC and NHS to room temperature before opening.[3]

Prepare a 10 mg/mL stock solution of BP Fluor 405 Cadaverine in anhydrous DMSO or

DMF.

Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.

Activation of Protein Carboxyl Groups:

Add EDC and NHS to the protein solution to final concentrations of 2 mM and 5 mM,

respectively.[10]

Incubate the reaction for 15 minutes at room temperature with gentle stirring.

Coupling Reaction:

Add the BP Fluor 405 Cadaverine stock solution to the activated protein solution. A 10- to

50-fold molar excess of the dye over the protein is a good starting point for optimization.

Adjust the pH of the reaction mixture to 7.2-7.5 by adding an appropriate volume of 1 M

PBS, pH 7.5.

Incubate the reaction for 2 hours at room temperature, protected from light, with

continuous stirring.

Quenching the Reaction:

Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM.

Incubate for an additional 15-60 minutes at room temperature.[3]

Purification of the Labeled Protein:

Remove unreacted dye and byproducts by passing the reaction mixture through a

desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g.,

PBS, pH 7.4).[3]

Collect the protein-containing fractions, which can be identified by their blue fluorescence.
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D. Optimization and Troubleshooting

Parameter Recommendation Troubleshooting

Molar Ratio (Dye:Protein)
Start with a 10-50 fold molar

excess.

Low DOL: Increase the molar

excess of the dye. Protein

Precipitation: Decrease the

molar excess of the dye.[9]

pH
Activation at pH 6.0, Coupling

at pH 7.2-7.5.

Low Labeling Efficiency:

Ensure pH is optimal for each

step.[4][11]

Reaction Time
15 min activation, 2 hours

coupling.

Low DOL: Increase incubation

time.

Protein Concentration 1-10 mg/mL.
Low Labeling Efficiency:

Increase protein concentration.

Method 2: Transglutaminase-Mediated Site-Specific
Labeling
This protocol is designed for the enzymatic labeling of proteins containing accessible glutamine

residues or an engineered glutamine-containing tag (Q-tag).

A. Materials and Reagents

Protein of interest (containing a Q-tag or reactive glutamine)

BP Fluor 405 Cadaverine

Transglutaminase (e.g., microbial transglutaminase)

Reaction Buffer: 50 mM Tris-HCl, pH 7.5 (bacterial TGases are often calcium-independent;

for mammalian TGases, include 5-10 mM CaCl₂).[7][12]

Quenching Solution: 50 mM EDTA (for calcium-dependent TGases) or heat inactivation.

Purification column (e.g., size-exclusion or ion-exchange chromatography)
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Anhydrous Dimethylsulfoxide (DMSO)

B. Experimental Workflow

Preparation

Enzymatic Reaction Purification & Analysis
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in Reaction Buffer

Combine Protein, Dye,
and Transglutaminase

Prepare BP Fluor 405
Cadaverine Stock in DMSO

Prepare Transglutaminase
Stock Solution

Incubate at 37°C Quench Reaction1-3 hours incubation Purify Labeled Protein
(e.g., SEC or IEX)

Characterize Labeled Protein
(DOL Calculation, SDS-PAGE)

Click to download full resolution via product page

Caption: Workflow for transglutaminase-mediated protein labeling.

C. Detailed Protocol

Reagent Preparation:

Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5

mg/mL.

Prepare a 10 mg/mL stock solution of BP Fluor 405 Cadaverine in anhydrous DMSO.

Reconstitute the transglutaminase according to the manufacturer's instructions.

Labeling Reaction:

In a microcentrifuge tube, combine the protein solution, BP Fluor 405 Cadaverine (a 10-

to 100-fold molar excess over the protein is a good starting point), and transglutaminase

(typically 1-10 units per mg of protein).
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Incubate the reaction mixture for 1-3 hours at 37°C with gentle agitation.

Quenching the Reaction:

For calcium-dependent transglutaminases, add EDTA to a final concentration of 50 mM.

Alternatively, the reaction can be stopped by heating the mixture to 65°C for 10 minutes

(ensure this does not denature the protein of interest).

Purification of the Labeled Protein:

Separate the labeled protein from unreacted dye, enzyme, and other reaction components

using an appropriate chromatography method, such as size-exclusion chromatography

(SEC) or ion-exchange chromatography (IEX).

D. Optimization and Troubleshooting

Parameter Recommendation Troubleshooting

Enzyme Concentration 1-10 units per mg of protein.

Low Labeling: Increase

enzyme concentration or

incubation time.

Dye Concentration 10-100 fold molar excess.
Low DOL: Increase dye

concentration.

Reaction Time & Temperature 1-3 hours at 37°C.

Low Labeling: Optimize

incubation time and

temperature for the specific

transglutaminase used.

Q-tag Accessibility
Ensure the Q-tag is sterically

accessible.

No Labeling: Confirm the

presence and accessibility of

the Q-tag.

IV. Characterization of Labeled Protein
A. Degree of Labeling (DOL) Calculation
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The DOL, or the average number of dye molecules per protein molecule, can be determined

spectrophotometrically.[13][14]

Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the

absorbance maximum of the dye (~399 nm for BP Fluor 405, A_max).

Calculate the protein concentration using the following formula:

Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

CF (Correction Factor) = A₂₈₀ of the free dye / A_max of the free dye. The CF for BP Fluor

405 needs to be determined or obtained from the manufacturer.

ε_protein = Molar extinction coefficient of the protein at 280 nm.

Calculate the dye concentration:

Dye Concentration (M) = A_max / ε_dye

ε_dye = 29,000 M⁻¹cm⁻¹ for BP Fluor 405 Cadaverine.[1]

Calculate the DOL:

DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL is typically between 1 and 5, but this can vary depending on the protein and

the application.[1][15] Over-labeling can lead to protein precipitation or altered function.[9]

B. SDS-PAGE Analysis

Analyze the labeled protein by SDS-PAGE to confirm conjugation and assess purity. The

labeled protein should exhibit fluorescence when visualized under UV light before Coomassie

staining.

V. Signaling Pathway and Logical Relationship
Diagrams

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://documents.thermofisher.com/TFS-Assets/LSG/brochures/TR0031-Calc-FP-ratios.pdf
https://info.gbiosciences.com/blog/how-to-determine-degree-of-protein-labeling
https://www.benchchem.com/product/b15598660?utm_src=pdf-body
https://support.nanotempertech.com/hc/en-us/articles/36123388636049-Degree-of-labeling-DOL
https://support.nanotempertech.com/hc/en-us/articles/36123388636049-Degree-of-labeling-DOL
https://www.aatbio.com/tools/degree-of-labeling-calculator
https://www.thermofisher.com/hk/en/home/technical-resources/technical-reference-library/protein-assays-analysis-support-center/protein-labeling-crosslinking-modification-support/protein-labeling-crosslinking-modification-support-troubleshooting.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protein-COOH
(Carboxyl Group)

O-Acylisourea Intermediate
(Unstable)

+ EDC

EDC

NHS-Ester Intermediate
(More Stable)

+ NHS

Labeled Protein
(Amide Bond)

+ H₂N-Dye (less efficient) Hydrolysis

in H₂O

Urea Byproduct

NHS / Sulfo-NHS

+ H₂N-Dye (more efficient)

BP Fluor 405 Cadaverine
(H₂N-Dye)

Click to download full resolution via product page

Caption: Mechanism of EDC/NHS-mediated protein labeling.
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Caption: Mechanism of transglutaminase-mediated protein labeling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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